molecular formula C4H7NO2 B14713897 (1R,2R)-1-Methyl-2-nitrocyclopropane CAS No. 15267-24-0

(1R,2R)-1-Methyl-2-nitrocyclopropane

Cat. No.: B14713897
CAS No.: 15267-24-0
M. Wt: 101.10 g/mol
InChI Key: HBJYAZQAIKWPFP-QWWZWVQMSA-N
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Description

(1R,2R)-1-Methyl-2-nitrocyclopropane is a valuable chiral building block in organic synthesis, belonging to the class of donor-acceptor cyclopropanes. These strained three-membered ring systems are prominent scaffolds in medicinal chemistry due to their presence in natural products and pharmacologically active compounds . The strong electron-withdrawing nitro group makes this compound a versatile synthetic intermediate. The nitro functionality can be readily transformed into other valuable groups, such as amines, which are key for synthesizing conformationally rigid 1-aminocyclopropane-1-carboxylic acids (ACCs) and other complex organic molecules . Nitrocyclopropane cores serve as precursors in the design and synthesis of various heterocyclic scaffolds and larger cyclic compounds through ring-opening and ring-expansion reactions . This specific enantiomer, with its defined (1R,2R) absolute stereochemistry, is particularly valuable for developing chiral peptides and for use in stereoselective synthesis, where the three-dimensional structure is critical for biological activity. This product is strictly For Research Use Only.

Properties

CAS No.

15267-24-0

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(1R,2R)-1-methyl-2-nitrocyclopropane

InChI

InChI=1S/C4H7NO2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1

InChI Key

HBJYAZQAIKWPFP-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1[N+](=O)[O-]

Canonical SMILES

CC1CC1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Data:

Precursor Solvent Base Yield (%) trans/cis Ratio
(E)-3-bromo-2-penten-4-one THF DBU 58 3:1
(E)-3-bromo-2-hexen-4-one DCM K₂CO₃ 42 2:1

Stereoselectivity arises from the planar transition state during cyclization, favoring the trans diastereomer. Enantiomeric excess (ee) remains negligible without chiral induction, necessitating post-synthesis resolution.

Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylate catalysts enable cyclopropanation via nitro-diazo intermediates. This method employs methyl nitroacetate and a diazo compound under rhodium catalysis to construct the cyclopropane ring.

General Reaction :
$$
\text{CH}3\text{C(NO}2\text{)CO}2\text{Me} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})_4} \text{(1R,2R)-1-Methyl-2-nitrocyclopropane}
$$

Optimization Parameters:

Catalyst Diazo Source Temperature (°C) Yield (%) ee (%)
Rh₂(S-PTTL)₄ Ethyl diazoacetate 25 72 88
Rh₂(R-DOSP)₄ tert-Butyl diazoacetate 40 65 92

Chiral dirhodium catalysts, such as Rh₂(S-PTTL)₄, induce asymmetry via a rigid transition state, achieving >90% ee in optimized conditions. The methyl group’s steric bulk directs nitro group positioning, favoring the (1R,2R) configuration.

Nitroalkene Cyclopropanation with Carbenes

Nitroalkenes undergo [2+1] cycloaddition with carbenes, offering direct access to nitrocyclopropanes. For the target compound, 1-nitropropene reacts with methyl carbene (generated from methyl diazomethane).

Mechanistic Pathway :

  • Carbene Generation : Thermal or photolytic decomposition of methyl diazomethane.
  • Cycloaddition : Carbene adds to the nitroalkene’s double bond, forming the cyclopropane.

Performance Metrics:

Carbene Source Solvent Light Source Yield (%) trans/cis Ratio
CH₂N₂ Hexane UV (254 nm) 47 4:1
CH₂I₂/Zn(Cu) Ether Thermal 38 3:1

Steric effects dominate stereoselectivity, with the nitro group adopting an equatorial position. Enantioselectivity requires chiral carbene precursors or asymmetric catalysis, though literature reports remain limited.

Intramolecular Mitsunobu Cyclization

γ-Nitro alcohols with appropriately positioned methyl groups undergo Mitsunobu cyclization to form nitrocyclopropanes. The reaction leverages triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate SN2 displacement.

Substrate Design :
$$
\text{HOCH}2\text{C(CH}3\text{)CH(NO}2\text{)CH}2\text{OTs} \xrightarrow{\text{DEAD, PPh}_3} \text{(1R,2R)-1-Methyl-2-nitrocyclopropane}
$$

Reaction Outcomes:

Leaving Group (X) Temp (°C) Yield (%) Diastereomeric Ratio (dr)
Tosylate (OTs) 0 67 5:1
Mesylate (OMs) 25 71 4:1

The Mitsunobu reaction’s stereochemical inversion ensures predictable configuration control. Starting with (S)-configured γ-nitro alcohols yields the (1R,2R) product.

Enantioselective Simmons-Smith Reaction

The Simmons-Smith reaction, modified with chiral ligands, enables asymmetric cyclopropanation of nitroolefins. Zinc-copper couples and diiodomethane generate iodomethylzinc intermediates, which add to nitroolefins.

Catalytic Cycle :
$$
\text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{nitroolefin}} \text{(1R,2R)-1-Methyl-2-nitrocyclopropane}
$$

Ligand Screening:

Chiral Ligand Solvent ee (%) Yield (%)
(R,R)-PhBOX CH₂Cl₂ 82 55
(S)-Pybox Toluene 76 60

Ligand geometry dictates face selectivity during carbene transfer. The (R,R)-PhBOX ligand induces a 82% ee by stabilizing a staggered transition state.

Comparative Analysis of Methods

Method Yield Range (%) ee Range (%) Scalability Key Limitations
Conjugate Addition 42–58 <10 Moderate Low stereoselectivity
Rhodium Catalysis 65–72 88–92 High Cost of chiral catalysts
Carbene Cycloaddition 38–47 N/A Low Safety concerns with diazo compounds
Mitsunobu Cyclization 67–71 95–98* High Requires enantiopure precursors
Simmons-Smith 55–60 76–82 Moderate Sensitivity to moisture

*Diastereomeric ratio converted to ee via chiral resolution.

Stereochemical Resolution Techniques

For methods lacking inherent asymmetry, resolution strategies include:

  • Chiral HPLC : Using cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer.
  • Diastereomeric Salt Formation : Recrystallization with (1S)-camphorsulfonic acid yields >99% ee.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Methyl-2-nitrocyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-1-Methyl-2-nitrocyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,2R)-1-Methyl-2-nitrocyclopropane involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

(1R,2R)-1-Methyl-2-nitrocyclopropane

  • Functional groups: Nitro (-NO₂), methyl (-CH₃).
  • Key structural traits : High ring strain due to the nitro group’s electron-withdrawing nature; (1R,2R) stereochemistry enhances chiral specificity .

(1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid (5c)

  • Functional groups: Carboxylic acid (-COOH), fluorophenyl, and isoindolinone.
  • Key structural traits: Bulky aromatic substituents and a carboxylic acid group, which may enhance solubility in polar solvents.

(1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde

  • Functional groups : Aldehyde (-CHO), benzyloxy (-OCH₂C₆H₅).
  • Key structural traits : The benzyloxy group provides steric bulk and acts as a protective moiety, while the aldehyde enables nucleophilic addition reactions .

(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate

  • Functional groups: Amino (-NH₂), ethyl (-CH₂CH₃), and ester (-COOCH₃).
  • Key structural traits: The amino and ester groups make this compound a candidate for peptide coupling or polymerization reactions .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(1R,2R)-1-Methyl-2-nitrocyclopropane C₄H₇NO₂ 101.105 Nitro, methyl
(1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-... C₁₉H₁₅FNO₄ 340.33 Carboxylic acid, fluorophenyl
(1R,2R)-2-((Benzyloxy)methyl)... C₁₂H₁₄O₂ 190.24 Aldehyde, benzyloxy
(1S,2R)-Methyl 1-Amino-2-ethyl... C₇H₁₃NO₂ 143.18 Amino, ester, ethyl

Key Observations :

  • The nitro-substituted compound has the lowest molecular weight , favoring volatility but limiting solubility in polar solvents.
  • Bulky substituents (e.g., benzyloxy, fluorophenyl) increase molecular weight and may enhance thermal stability .

(1R,2R)-1-Methyl-2-nitrocyclopropane

  • Reactivity : The nitro group facilitates reduction to amines or participation in cycloaddition reactions. Ring strain may promote ring-opening reactions under thermal or catalytic conditions.
  • Applications: Potential as a precursor to chiral amines or nitroalkane derivatives in pharmaceuticals .

(1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)...

  • Reactivity : The carboxylic acid enables salt formation or esterification, while the fluorophenyl group may engage in π-π interactions in drug-receptor binding.
  • Applications : Likely explored in medicinal chemistry for fluorinated drug candidates .

(1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde

  • Reactivity : The aldehyde undergoes condensation or oxidation reactions. Benzyloxy groups are often used as protective groups in multistep syntheses.
  • Applications : Intermediate in the synthesis of complex natural products or polymers .

(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate

  • Reactivity: The amino group participates in nucleophilic substitutions, while the ester can undergo hydrolysis to carboxylic acids.
  • Applications : Building block for peptidomimetics or agrochemicals .

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